molecular formula C18H13N3O7 B127041 Oxazopyrroloquinoline trimethyl ester CAS No. 144219-07-8

Oxazopyrroloquinoline trimethyl ester

Cat. No. B127041
CAS RN: 144219-07-8
M. Wt: 383.3 g/mol
InChI Key: UPQCPYOFMOUPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazopyrroloquinoline trimethyl ester (OPQ) is a newly synthesized compound that has been attracting attention in the scientific community due to its potential therapeutic applications. OPQ belongs to the class of quinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Oxazopyrroloquinoline trimethyl ester is not fully understood. However, it has been suggested that this compound may act as an antioxidant and a modulator of cellular signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 and glutathione S-transferase. In addition, this compound has been shown to decrease the production of reactive oxygen species and to inhibit the expression of pro-inflammatory cytokines. This compound has also been shown to improve mitochondrial function and to increase ATP production.

Advantages and Limitations for Lab Experiments

Oxazopyrroloquinoline trimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity in animal models. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some research fields.

Future Directions

There are several future directions for the study of Oxazopyrroloquinoline trimethyl ester. One direction is to further investigate the mechanism of action of this compound and to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This information will be important for the development of this compound as a potential therapeutic agent. Finally, future studies should investigate the potential therapeutic applications of this compound in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, this compound is a newly synthesized compound that has shown potential therapeutic applications in various scientific research fields. This compound can be synthesized using various methods, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanism of action of this compound is not fully understood, but it may act as an antioxidant and a modulator of cellular signaling pathways. This compound has several advantages for lab experiments, but there are also some limitations to using this compound in certain experiments. Future studies should investigate the potential therapeutic applications of this compound in various disease models and further elucidate its mechanism of action.

Synthesis Methods

Oxazopyrroloquinoline trimethyl ester can be synthesized using various methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate is then oxidized to form the final product, this compound. The Friedländer reaction involves the condensation of an arylamine with a ketone in the presence of an acid catalyst, followed by cyclization to form the final product, this compound.

Scientific Research Applications

Oxazopyrroloquinoline trimethyl ester has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, this compound has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

properties

CAS RN

144219-07-8

Molecular Formula

C18H13N3O7

Molecular Weight

383.3 g/mol

IUPAC Name

trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate

InChI

InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3

InChI Key

UPQCPYOFMOUPAK-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC

SMILES

COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC

Other CAS RN

144219-07-8

synonyms

OPQ trimethyl ester
OPQ-TME
oxazopyrroloquinoline trimethyl este

Origin of Product

United States

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